molecular formula C19H23BrN4O2 B2956222 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide CAS No. 1226454-22-3

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide

Cat. No.: B2956222
CAS No.: 1226454-22-3
M. Wt: 419.323
InChI Key: XYBJQHSFNSMHJX-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with 3-bromophenyl acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide
  • **2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide stands out due to its unique combination of the azepane ring and the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJQHSFNSMHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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